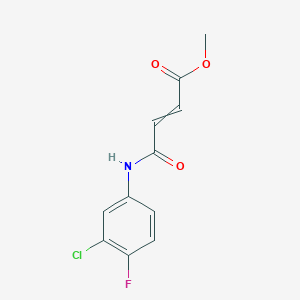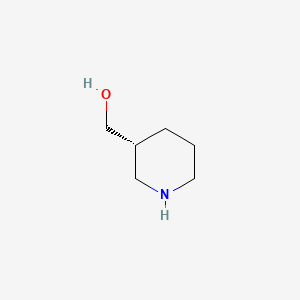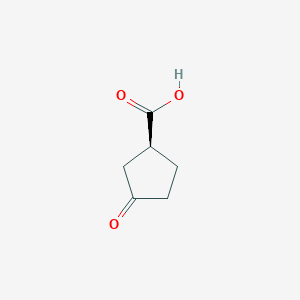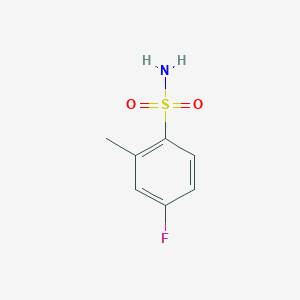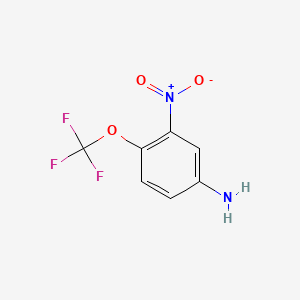
3-硝基-4-(三氟甲氧基)苯胺
描述
3-Nitro-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 2822-50-6 . It has a molecular weight of 222.12 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)aniline . The compound is typically stored in a refrigerator and it is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Nitro-4-(trifluoromethoxy)aniline is 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Nitro-4-(trifluoromethoxy)aniline is a solid at room temperature . It has a molecular weight of 222.12 and a flash point of 135.3 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
光谱研究和振动分析
- 光谱表征:3-硝基-4-(三氟甲氧基)苯胺已经进行了光谱研究,特别是通过傅里叶变换红外(FT-IR)和FT-拉曼光谱。这些研究提供了有关该化合物(Saravanan et al., 2014)的振动、结构、热力学和电子性质的见解。
化学反应中的催化
- 硝基芳烃的加氢:研究表明在硝基芳烃的加氢过程中使用特定催化剂,这是生产苯胺的关键中间体,对农药、药品和染料至关重要。这包括对FeOx支撑的铂单原子结构在对取代硝基芳烃进行化学选择性加氢方面的研究(Wei et al., 2014)。
化学分析和检测
- 生物材料中的检测:已建立了在生物材料中检测3-硝基-4-(三氟甲氧基)苯胺的方法,采用了薄层色谱法(TLC)、气相色谱-质谱联用(GC-MS)和电子光谱法等技术(Shormanov et al., 2016)。
药品中的杂质分析
- 用于杂质分析的GC方法:已开发了一种敏感的气相色谱(GC)方法,用于分析4-(三氟甲氧基)苯胺中的杂质,这是合成利鲁唑(一种用于治疗神经系统疾病的药物)的关键中间体。这种方法对于确保药品化合物的纯度和质量至关重要(Anageswari et al., 2011)。
在合成其他化合物中的应用
- 还原和环化合成:已进行了关于硝基芳烃的还原及其随后在环化反应中的应用的研究,以合成各种有机化合物,突显了化合物如3-硝基-4-(三氟甲氧基)苯胺在有机合成中的多功能性(Cho et al., 2009)。
非线性光学性质
- 二阶非线性光学性质:对相关化合物的非线性光学性质进行的研究表明在光子学等领域可能存在潜在应用。例如,对结构类似的4-硝基-N,N-双[(3-三乙氧基硅基)丙基]苯胺的研究显示出显著的非线性光学性质,暗示了3-硝基-4-(三氟甲氧基)苯胺在这一领域的潜在研究方向(Hobson et al., 1999)。
安全和危害
作用机制
Target of Action
It is known that similar compounds can affect the respiratory system, eyes, and skin .
Biochemical Pathways
Similar compounds have been used in the synthesis of various chemical structures, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to cause irritation to the skin and eyes, and to affect the respiratory system .
属性
IUPAC Name |
3-nitro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKEFNBFUHDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346634 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2822-50-6 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)


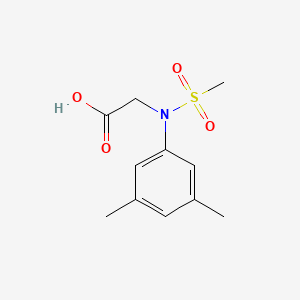
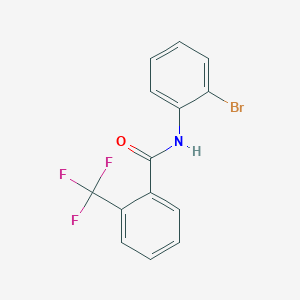
![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

